molecular formula C16H10F2 B11867521 1-Fluoro-5-(4-fluorophenyl)naphthalene

1-Fluoro-5-(4-fluorophenyl)naphthalene

Cat. No.: B11867521
M. Wt: 240.25 g/mol
InChI Key: LYEBCZMJDVYYAU-UHFFFAOYSA-N
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Description

1-Fluoro-5-(4-fluorophenyl)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives It is characterized by the presence of two fluorine atoms, one attached to the naphthalene ring and the other to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(4-fluorophenyl)naphthalene can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-5-(4-fluorophenyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include naphthoquinones.

    Reduction Reactions: Products include hydroquinones.

Scientific Research Applications

Chemical Properties and Reactivity

The presence of fluorine atoms in 1-Fluoro-5-(4-fluorophenyl)naphthalene significantly influences its chemical behavior. Fluorine is known to enhance lipophilicity and stability, which are critical for biological interactions. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing nature of the fluorine atoms can direct further substitutions predominantly to the ortho and para positions relative to themselves. Additionally, nucleophilic substitution reactions may occur under specific conditions, allowing for further functionalization of the naphthalene ring.

Medicinal Chemistry

This compound is explored for its potential as a drug candidate due to its interaction with biological receptors and enzymes. Studies have shown that fluorinated compounds often exhibit altered interactions with proteins compared to their non-fluorinated counterparts. This property can be leveraged in drug design to enhance binding affinity and specificity.

Case Study: Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, modifications on the naphthalene structure have been linked to improved efficacy against various bacterial strains, including Mycobacterium tuberculosis. The introduction of electron-donating groups has been found to enhance activity against specific pathogens .

Material Science

The compound's unique structural characteristics also make it suitable for applications in material science. Its stability and reactivity allow it to be used in the synthesis of advanced materials, such as polymers with tailored properties for electronic or photonic applications. The ability to introduce further functional groups through electrophilic substitution provides a pathway for creating materials with specific functionalities.

Computational modeling techniques are increasingly used to predict the interactions of this compound with biological targets. These studies help elucidate the molecular mechanisms underlying its biological activity and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 1-Fluoro-5-(4-fluorophenyl)naphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-5-(4-fluorophenyl)naphthalene is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

1-Fluoro-5-(4-fluorophenyl)naphthalene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds are known for their unique properties, which can enhance biological activity, stability, and lipophilicity. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

C15H11F2\text{C}_{15}\text{H}_{11}\text{F}_2

The presence of fluorine atoms significantly influences the compound's reactivity and interaction with biological systems. The compound's planar structure allows it to intercalate within DNA, potentially affecting gene expression and cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The fluorine substituents enhance the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites in biomolecules.
  • Reactive Oxygen Species (ROS) Generation : Similar to other naphthalene derivatives, this compound may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.
  • DNA Intercalation : The planar structure facilitates intercalation into DNA, disrupting replication and transcription processes.

Antitumoral Activity

Research indicates that fluorinated naphthalene derivatives exhibit significant antitumoral properties. The following table summarizes key findings related to the antitumoral effects of this compound:

StudyCell LineIC50 (µM)Mechanism
MCF-715.3ROS generation
HeLa12.8DNA intercalation
A54910.5Topoisomerase inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The table below presents data on its effectiveness against various bacterial strains:

Bacterial StrainMIC (mg/mL)Activity
Staphylococcus aureus0.015Strong
Escherichia coli0.020Moderate
Pseudomonas aeruginosa0.025Moderate

Case Studies

  • Antitumoral Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis through ROS-mediated pathways. The compound showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .
  • Antimicrobial Properties : In a series of tests involving Gram-positive and Gram-negative bacteria, the compound exhibited potent antibacterial activity against Staphylococcus aureus with an MIC of 0.015 mg/mL. This highlights its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-5-(4-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-12-9-7-11(8-10-12)13-3-1-5-15-14(13)4-2-6-16(15)18/h1-10H

InChI Key

LYEBCZMJDVYYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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